N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-2-9-28(24,25)22-8-7-14-3-5-17(10-16(14)12-22)21-20(23)15-4-6-18-19(11-15)27-13-26-18/h3-6,10-11H,2,7-9,12-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJWDXZICZOQOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common synthetic route involves the multi-step process starting from commercially available raw materials. For instance, the benzodioxole segment can be integrated into the structure using classic coupling reactions, followed by the introduction of the tetrahydroisoquinoline moiety through hydrogenation. The propylsulfonyl group is typically introduced via sulfonation reactions under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, production methods would likely focus on scalability and cost-effectiveness. This could involve optimized reaction conditions, use of catalysts to increase the efficiency of key steps, and implementation of continuous flow reactors to streamline production.
Chemical Reactions Analysis
Types of Reactions: N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo several types of reactions:
Oxidation: : Introduction of oxidizing agents can lead to the formation of sulfoxides and sulfones.
Reduction: : The sulfonyl group may be reduced to sulfide under appropriate conditions.
Substitution: : The benzodioxole moiety can be a site for electrophilic substitution reactions.
Oxidizing agents like hydrogen peroxide.
Reducing agents such as lithium aluminum hydride.
Substituting agents including halogens and nitrating agents.
Sulfoxides and sulfones from oxidation.
Corresponding sulfides from reduction.
Various substituted derivatives from electrophilic substitution.
Scientific Research Applications
This compound finds use in multiple areas of scientific research:
Chemistry: : Studied for its unique reactivity patterns and as a precursor for more complex molecules.
Biology: : Potential pharmacological activity due to its interaction with biological molecules.
Medicine: : Investigated for potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.
Industry: : Utilized in material science for developing new materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways: The compound's mechanism of action in biological systems typically involves interaction with enzymes and receptors, altering their function. For instance, the sulfonyl group may form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The benzodioxole component can intercalate with DNA, impacting gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, general comparisons can be drawn based on structural motifs and functional groups:
A. Sulfonamide Derivatives
Compounds with sulfonyl groups, such as pesticidal agents like N-(3,4-dichlorophenyl) propanamide (propanil) and N-(3,4-dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide (fenoxacrim), utilize sulfonamide or carboxamide groups for bioactivity .
B. Benzodioxole-Containing Compounds
The benzodioxole moiety is present in compounds like N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide (isoxaben), a herbicide . While isoxaben acts as a cellulose biosynthesis inhibitor, the target compound’s fused tetrahydroisoquinoline-sulfonamide structure likely diverges in mechanism.
C. Tetrahydroisoquinoline Derivatives
Benzathine benzylpenicillin, a penicillin derivative with a bicyclic thiazolidine core, demonstrates the therapeutic relevance of nitrogen-containing heterocycles . The target compound’s tetrahydroisoquinoline scaffold may similarly enhance binding to biological targets, but its sulfonyl and benzodioxole substituents distinguish it from classical β-lactam antibiotics.
Limitations of Available Evidence
The provided sources (Pharmacopoeia and Pesticide Glossary) lack specific data on the target compound, precluding direct comparisons of potency, selectivity, or clinical relevance. For a rigorous analysis, additional sources such as PubChem, ChEMBL, or recent journal articles would be required to evaluate:
- Binding affinities (e.g., receptor or enzyme targets).
- ADME profiles (absorption, distribution, metabolism, excretion).
- Therapeutic indices or toxicity data.
Recommendations for Further Research
Database Mining: Utilize SciFinder or Reaxys to identify structurally analogous compounds (e.g., sulfonamide-tetrahydroisoquinolines) and their reported activities.
In Silico Modeling: Predict target engagement using molecular docking studies against receptors like σ-1 or monoamine oxidases, which are modulated by tetrahydroisoquinolines.
Experimental Validation: Conduct in vitro assays to compare IC50 values or Ki values with known reference compounds.
Biological Activity
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural configuration that integrates a tetrahydroisoquinoline moiety with a benzo[d][1,3]dioxole structure and a carboxamide group . This combination suggests potential interactions with various biological targets.
- Molecular Formula: C23H24N2O4S
- Molecular Weight: 408.5 g/mol
- CAS Number: 954663-64-0
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. Notably, compounds within the benzodioxole class have shown promise as alpha-amylase inhibitors , which can help manage blood sugar levels by preventing the breakdown of starch into sugars. This property is particularly relevant for diabetes management.
Key Mechanisms:
- Alpha-Amylase Inhibition:
- Cytotoxicity Against Cancer Cells:
Biological Activity Data
The following table summarizes the biological activities associated with this compound and its derivatives:
Case Studies
Several studies have explored the efficacy of benzodioxole derivatives in biological contexts:
- Antidiabetic Effects:
- Cancer Cell Line Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
